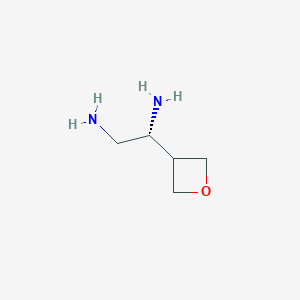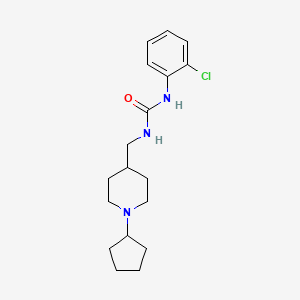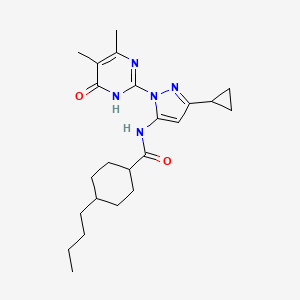
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, also known as OED, is a chiral diamine that has been widely used as a building block in the synthesis of various chiral compounds. The unique structure of OED containing a cyclic ether and a chiral center makes it an attractive target for synthetic chemists.
Mecanismo De Acción
The mechanism of action of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is not well understood. However, it is believed that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine acts as a chiral auxiliary in the synthesis of chiral compounds. The chiral center of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can induce chirality in the products, which can be used to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. However, it has been reported that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is non-toxic and has low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine as a chiral building block include its high chiral purity, ease of synthesis, and versatility in various synthetic applications. The limitations of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine include its relatively low yield and the need for careful handling due to its sensitivity to moisture and air.
Direcciones Futuras
There are several future directions for the research on (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. One direction could be the development of more efficient and practical methods for the synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. Another direction could be the exploration of new synthetic applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine in the synthesis of chiral compounds. Furthermore, the potential biomedical applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, such as drug delivery and gene therapy, could also be explored in future research.
Métodos De Síntesis
The synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be achieved through a few different methods. One of the most common methods is the reduction of 3-oxetanone with L-selectride in THF at -78°C. Another method involves the reaction of 3-bromo-1-propanol with methylamine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The yield of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine from these methods is typically around 50-60%.
Aplicaciones Científicas De Investigación
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine has been widely used as a chiral building block in the synthesis of various chiral compounds. For example, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral cyclic amines, which are important intermediates in the synthesis of chiral drugs. (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can also be used to synthesize chiral amino alcohols, which are important building blocks in the synthesis of chiral ligands for asymmetric catalysis. In addition, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral polyamines, which have potential applications in drug delivery and gene therapy.
Propiedades
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(7)4-2-8-3-4/h4-5H,1-3,6-7H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRJBCPSCEADJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid](/img/structure/B2739089.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)


![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)
![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)